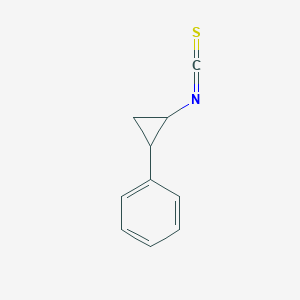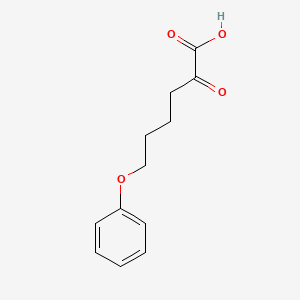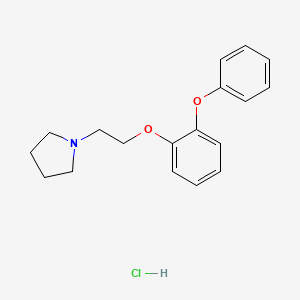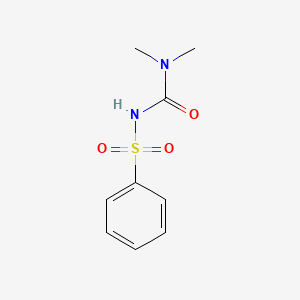
9H-Purine, 2-(4-piperonyl-1-piperazinyl)-9-piperonyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purine, 2-(4-piperonyl-1-piperazinyl)-9-piperonyl-, dihydrochloride is a complex organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine, 2-(4-piperonyl-1-piperazinyl)-9-piperonyl-, dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of piperonyl and piperazinyl groups through nucleophilic substitution reactions. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
9H-Purine, 2-(4-piperonyl-1-piperazinyl)-9-piperonyl-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9H-Purine, 2-(4-piperonyl-1-piperazinyl)-9-piperonyl-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 9H-Purine, 9-(2,3-dihydroxypropyl)-6-(4-piperonyl-1-piperazinyl)-, dihydrochloride
- 9H-Purine, 9-allyl-2-(4-piperonyl-1-piperazinyl)-, dihydrochloride
Uniqueness
Compared to similar compounds, 9H-Purine, 2-(4-piperonyl-1-piperazinyl)-9-piperonyl-, dihydrochloride exhibits unique chemical properties due to the specific arrangement of piperonyl and piperazinyl groups
Properties
CAS No. |
24933-18-4 |
|---|---|
Molecular Formula |
C25H26Cl2N6O4 |
Molecular Weight |
545.4 g/mol |
IUPAC Name |
9-(1,3-benzodioxol-5-ylmethyl)-2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]purine;dihydrochloride |
InChI |
InChI=1S/C25H24N6O4.2ClH/c1-3-20-22(34-15-32-20)9-17(1)12-29-5-7-30(8-6-29)25-26-11-19-24(28-25)31(14-27-19)13-18-2-4-21-23(10-18)35-16-33-21;;/h1-4,9-11,14H,5-8,12-13,15-16H2;2*1H |
InChI Key |
AHHNLCWUFMPFBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=C5C(=N4)N(C=N5)CC6=CC7=C(C=C6)OCO7.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![12a-Methyl-3,4,4a,4b,5,6,9,10,11,12-decahydronaphtho[2,1-f]chromene-2,8-dione](/img/structure/B14685611.png)

![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14685619.png)





![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)


